Amdizalisib
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amdizalisib involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves:
Batch processing: Large-scale reactors are used to carry out the synthesis under controlled conditions.
Quality control: Rigorous testing is conducted at various stages to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Amdizalisib undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Used to reduce specific functional groups, impacting the compound’s properties.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products Formed: The primary products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity.
Scientific Research Applications
Amdizalisib has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study PI3Kδ signaling pathways and their role in cellular processes.
Biology: Helps in understanding the mechanisms of B-cell development and function.
Industry: Potential applications in the development of targeted therapies for cancer treatment.
Mechanism of Action
Amdizalisib exerts its effects by selectively inhibiting the PI3Kδ isoform, which plays a crucial role in B-cell receptor signaling. This inhibition leads to:
Reduced B-cell proliferation: By blocking the signaling pathways that promote cell growth.
Induction of apoptosis: Triggering programmed cell death in malignant B cells.
Modulation of immune responses: Affecting the activity of various immune cells involved in the tumor microenvironment
Comparison with Similar Compounds
Idelalisib: Another PI3Kδ inhibitor used in the treatment of certain lymphomas.
Duvelisib: Targets both PI3Kδ and PI3Kγ isoforms, used for similar indications.
Copanlisib: Inhibits multiple PI3K isoforms, including PI3Kα and PI3Kδ.
Uniqueness of Amdizalisib: this compound stands out due to its high selectivity for the PI3Kδ isoform, which minimizes off-target effects and enhances its therapeutic potential. Its favorable pharmacokinetic properties, such as good oral absorption and low clearance, further contribute to its effectiveness and safety profile .
Properties
CAS No. |
1894229-03-8 |
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Molecular Formula |
C19H15ClN8 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
InChI Key |
WKDBRCUUDXLTIM-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Canonical SMILES |
CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Origin of Product |
United States |
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